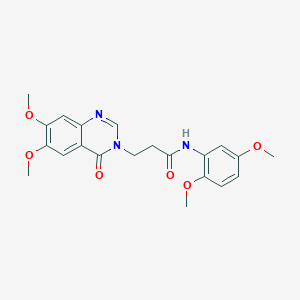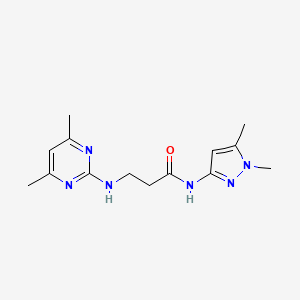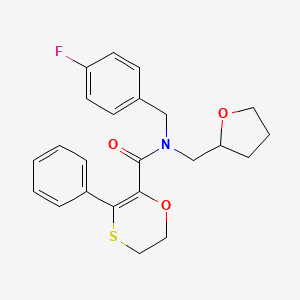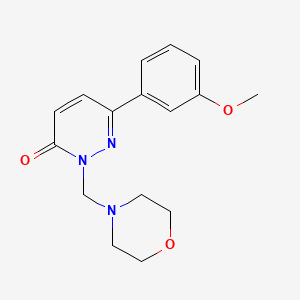
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dimethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dimethoxyphenyl)propanamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dimethoxyphenyl)propanamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Amide Bond: The final step involves the coupling of the quinazoline core with 2,5-dimethoxyphenylpropanoic acid to form the amide bond. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline core, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology
Anticancer Research: The compound’s quinazoline core is known for its anticancer activity, making it a potential candidate for drug development.
Antiviral Research: It may exhibit antiviral properties, providing a basis for the development of new antiviral agents.
Medicine
Therapeutic Agents: The compound can be explored for its potential as a therapeutic agent in treating various diseases, including cancer and viral infections.
Industry
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: The compound may find applications in the development of new agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways, such as kinases in cancer cells.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound can interfere with signal transduction pathways, affecting cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-oxoquinazoline derivatives: These compounds share the quinazoline core and exhibit similar biological activities.
Methoxy-substituted aromatics: Compounds with methoxy groups on aromatic rings, such as vanillin, have comparable chemical properties.
Uniqueness
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dimethoxyphenyl)propanamide is unique due to its specific substitution pattern and the combination of the quinazoline core with a methoxy-substituted phenylpropanoic acid moiety. This unique structure may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C21H23N3O6 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(2,5-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C21H23N3O6/c1-27-13-5-6-17(28-2)16(9-13)23-20(25)7-8-24-12-22-15-11-19(30-4)18(29-3)10-14(15)21(24)26/h5-6,9-12H,7-8H2,1-4H3,(H,23,25) |
InChI Key |
IAHLPTRWLYRJDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12179913.png)
![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B12179916.png)
![2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B12179922.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B12179926.png)

![4,8,8-trimethyl-3-{3-oxo-3-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propyl}-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one](/img/structure/B12179941.png)
![N-(4-fluorophenyl)-2-[(2-methoxyphenyl)methylthio]acetamide](/img/structure/B12179944.png)
![3-{2-Oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12179947.png)

![2-chloro-7-methyl-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}quinoline](/img/structure/B12179955.png)
![1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B12179958.png)

![N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B12179969.png)
![methyl N-{[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate](/img/structure/B12179983.png)
